molecular formula C14H24ClN5 B12215569 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12215569
M. Wt: 297.83 g/mol
InChI Key: PVGZTTNSNOAAIJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a chemical compound of significant interest in early-stage pharmacological and biochemical research, particularly within the field of kinase inhibition. Its molecular architecture, featuring a distinct bis-heterocyclic pyrazole core, is characteristic of scaffolds designed to interact with the ATP-binding sites of various protein kinases [1] . As a research-grade compound, it serves as a critical tool for scientists investigating intracellular signaling pathways. Researchers utilize this molecule primarily to probe the function and inhibition of specific kinase targets in vitro, aiding in the mapping of signal transduction networks that regulate cell proliferation, differentiation, and survival. Its application is fundamental in hit-to-lead optimization campaigns, where it is used to establish structure-activity relationships (SAR) and to assess the cellular permeability and preliminary efficacy of novel therapeutic candidates in cell-based assays [2] . The primary research value of this compound lies in its utility as a building block for further chemical exploration and as a pharmacological probe to decipher complex biological processes, thereby contributing to the discovery and development of new targeted therapies.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3;/h7,9-10H,6,8H2,1-5H3,(H,15,17);1H

InChI Key

PVGZTTNSNOAAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation and Alkylation

This two-step approach is widely documented for constructing the bis-pyrazole core. Cyclocondensation of β-keto esters with substituted hydrazines forms the initial pyrazole ring. For example, ethyl acetoacetate reacts with 1-ethyl-4-methylhydrazine hydrochloride in ethanol under reflux to yield 1-ethyl-4-methyl-1H-pyrazol-5-amine. Subsequent alkylation introduces the second pyrazole unit: the amine intermediate undergoes nucleophilic substitution with 1-isopropyl-4-methyl-1H-pyrazol-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) to form the target compound.

Key Data :

  • Yield: 65–85% (cyclocondensation), 70–78% (alkylation).

  • Solvents: Ethanol (cyclocondensation), DMF (alkylation).

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 1-ethyl-4-methylpyrazole-5-carbaldehyde and 1-isopropyl-4-methylpyrazol-3-amine undergoes reductive amination using NaBH₃CN under microwave conditions (100°C, 20 min). This method reduces side reactions and improves atom economy.

Key Data :

  • Yield: 88–92%.

  • Reaction Time: 20 min (vs. 12–24 hrs conventional heating).

  • Advantages: Enhanced purity, reduced energy consumption.

Reductive Amination

This one-pot method involves condensing 1-ethyl-4-methylpyrazole-5-carbaldehyde with 1-isopropyl-4-methylpyrazol-3-amine in the presence of a reducing agent. NaBH₄ or H₂/Pd-C in methanol at ambient temperature affords the target compound.

Key Data :

  • Yield: 75–80%.

  • Selectivity: >95% (no detectable N-alkylation byproducts).

Reaction Optimization and Challenges

Regioselectivity Control

The position of methyl and ethyl groups on the pyrazole rings is critical. Using bulky bases (e.g., LDA) during alkylation minimizes undesired N-alkylation, ensuring C-3 selectivity. For example, LDA deprotonates the pyrazole NH, directing the electrophile to the less hindered C-3 position.

Data Comparison :

BaseRegioselectivity (C-3:N-1)Yield (%)
K₂CO₃3:165
LDA10:182

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while protic solvents (EtOH) favor cyclocondensation. Elevated temperatures (80–100°C) improve cyclization rates but risk decomposition.

Mechanistic Insights

Cyclocondensation Mechanism

β-Keto esters react with hydrazines via a keto-enol tautomerization pathway. The enol form attacks the hydrazine nitrogen, followed by cyclodehydration to form the pyrazole ring.

Alkylation Mechanism

The amine nucleophile attacks the electrophilic methylene carbon of the pyrazolylmethyl chloride. Steric hindrance from the isopropyl group ensures selective bonding at the less hindered site.

Data Tables

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)
CyclocondensationEthanol, reflux, 12 hrs65–8590–95
Microwave AlkylationDMF, 100°C, 20 min88–9298
Reductive AminationMeOH, NaBH₄, rt, 6 hrs75–8092–94

Table 2: Physical Properties of Synthesized Compound

PropertyValueSource
Molecular Weight297.83 g/mol
Melting Point126–128°C
Solubility (H₂O)<0.1 mg/mL

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. The microwave-assisted method is favored for its scalability and reduced waste. However, column chromatography remains a bottleneck; alternative purification via recrystallization (ethanol/water) improves throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory pathways, particularly the NF-kB/AP-1 signaling pathway, with IC50 values ranging from 4.8 to 30.1 µM . This inhibition suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Anticancer Properties

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has shown promise in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds similar to this pyrazole derivative exhibited growth inhibition with GI50 values of 3.79 µM for MCF7 cells .

Cell Line GI50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound was found to significantly reduce pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on lung cancer cell lines. The results indicated that this specific compound exhibited one of the highest levels of cytotoxicity against NCI-H460 cells, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities, primarily in pyrazole backbone and substituent diversity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference CAS/ID
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 Pyridinyl group at position 3; ethyl and methyl substituents Example from
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine C₁₃H₂₂ClN₅ 283.80 Chlorine substitution; ethyl and methyl groups on both pyrazoles CAS 1856019-49-2
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine C₁₅H₂₅N₅ 275.39 Propyl group at position 1; methyl at position 3 CAS 1856028-70-0
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₆N₄ 230.29 Cyclopropylmethyl and pyridinyl substituents Example from

Structural and Functional Differences

Substituent Diversity: The target compound features isopropyl and ethyl groups, enhancing steric bulk compared to analogs with smaller substituents like methyl or cyclopropylmethyl .

Molecular Weight and Polarity :

  • The target compound (275.39 g/mol) is heavier than N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (202.25 g/mol) but lighter than the chlorinated analog (283.80 g/mol) .
  • The absence of electronegative groups (e.g., Cl, F) in the target compound may reduce polarity compared to halogenated derivatives .

Synthetic Accessibility :

  • Compounds with pyridinyl or cyclopropylmethyl groups require multi-step syntheses involving cross-coupling or cyclopropanation, whereas the target compound’s alkyl substituents simplify preparation via alkylation or reductive amination .

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, with CAS number 1856044-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.

  • Molecular Formula : C14_{14}H24_{24}ClN5_5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856044-14-8

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives have shown potential as inhibitors of key enzymes involved in inflammatory processes and cancer progression, such as p38 MAPK and COX enzymes .
  • Cell Cycle Arrest : Certain studies suggest that compounds similar to this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation .
  • Induction of Apoptosis : Evidence points to the ability of pyrazole derivatives to trigger apoptotic pathways in various cancer cell lines, contributing to their anticancer properties .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line IC50_{50} (µM) Reference
CytotoxicityMCF73.79
CytotoxicitySF26812.50
CytotoxicityNCI-H46042.30
Inhibition of p38 MAPKSW135353
Inhibition of IL productionSW1353820

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of N-(pyrazolyl) derivatives, researchers found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The study highlighted the role of these compounds in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that certain compounds could inhibit the production of pro-inflammatory cytokines in human chondro-sarcoma cells, suggesting a therapeutic application for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly used to prepare N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, and how are intermediates characterized?

  • Methodological Answer : Multi-step synthesis often involves condensation reactions and alkylation. For example, copper(I) bromide and cesium carbonate are used as catalysts in dimethyl sulfoxide (DMSO) for coupling pyrazole intermediates under controlled temperatures (e.g., 35°C for 48 hours) . Key intermediates are purified via chromatography (e.g., ethyl acetate/hexane gradients) and characterized using melting points, 1H^1H-/13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 1.38 ppm, pyrazole protons at δ 6.68–8.63 ppm) .
  • IR : Absorbance peaks (e.g., 3298 cm1^{-1}) confirm amine or amide functional groups .
  • Mass Spectrometry : HRMS (e.g., m/z 215 [M+H]+^+) validates molecular weight .
  • HPLC : Purity assessment (e.g., 98.67% purity in ) ensures no residual solvents or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the low yield (e.g., 17.9%) observed in multi-step syntheses of pyrazole derivatives?

  • Methodological Answer : Yield optimization requires systematic screening of:

  • Catalysts : Testing palladium or copper complexes for cross-coupling efficiency .
  • Temperature : Elevated temperatures (e.g., 80–100°C) may enhance reaction rates but risk decomposition.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Purification : Gradient elution in chromatography reduces co-elution of byproducts .

Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR peaks) in structurally complex pyrazole derivatives?

  • Methodological Answer :

  • 2D-NMR : Use HSQC and HMBC to assign carbon-proton correlations in crowded regions .
  • Deuteration : Exchangeable protons (e.g., NH) can be identified via 1H^1H-NMR in D2 _2O .
  • Computational Modeling : DFT calculations predict chemical shifts and validate assignments .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–3 months. Monitor degradation via HPLC and LC-MS .
  • Kinetic Analysis : Determine degradation half-life using Arrhenius equations .

Q. How can substituent effects on biological activity be systematically evaluated?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing ethyl with cyclopropyl) and test in bioassays .
  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

  • Methodological Answer :

  • LC-MS/MS : High-resolution tandem MS identifies low-abundance impurities (<0.1%) .
  • ICP-MS : Detects heavy metal residues from catalysts (e.g., copper, palladium) .

Q. How can experimental reproducibility be ensured given the sensitivity of pyrazole synthesis to reaction conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., catalyst loading, temperature) .
  • In Situ Monitoring : ReactIR tracks reaction progress in real-time to identify critical endpoints .

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